N-(4-fluorophenyl)-4-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-9-1-3-10(4-2-9)14-11-5-7-12(8-6-11)15(16)17/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAJDEVHFCARMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Substituted Nitroaniline Derivatives in Modern Chemistry
Substituted nitroaniline derivatives form a cornerstone of research in contemporary chemistry, primarily due to their intrinsic electronic properties. The quintessential feature of these molecules is the presence of an electron-donating amino group and an electron-withdrawing nitro group attached to an aromatic ring. This "push-pull" electronic structure gives rise to significant intramolecular charge transfer (ICT), a phenomenon that is fundamental to many of their applications. researchgate.nettsijournals.com
The electronic characteristics of substituted nitroanilines can be finely tuned by altering the nature and position of substituents on the aromatic ring. This tunability allows for the rational design of molecules with specific optical and electronic properties. For instance, the introduction of a fluorine atom, as in N-(4-fluorophenyl)-4-nitroaniline, can modulate the electron density distribution within the molecule, thereby influencing its chemical reactivity, metabolic stability, and solid-state packing. mdpi.com
These compounds are pivotal intermediates in the synthesis of a wide array of functional materials, including dyes, pharmaceuticals, and, most notably, materials for nonlinear optics (NLO). wikipedia.orgosti.gov The inherent asymmetry in their electronic structure is a key prerequisite for second-order NLO activity, which is crucial for technologies like frequency conversion and optical switching. osti.gov
Interdisciplinary Relevance of N 4 Fluorophenyl 4 Nitroaniline in Material Science and Photonics
The unique molecular architecture of N-(4-fluorophenyl)-4-nitroaniline makes it a compound of considerable interdisciplinary importance, bridging the gap between synthetic organic chemistry and applied physics.
In Material Science , the focus lies on harnessing the molecule's properties to create novel materials with enhanced functionalities. Research in this area explores the incorporation of this compound and its derivatives into polymers and other matrices to develop advanced coatings, specialty polymers, and adhesives. mdpi.com The study of its crystal structure is paramount, as the arrangement of molecules in the solid state dictates the macroscopic properties of the material. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in determining the thermal stability and mechanical properties of the resulting materials. iucr.orgnih.gov
In Photonics , the primary interest in this compound stems from its potential as a nonlinear optical material. The significant intramolecular charge transfer from the amino group (donor) to the nitro group (acceptor), facilitated by the π-conjugated system of the phenyl rings, can lead to a large second-order hyperpolarizability (β). researchgate.netrug.nl This microscopic property is the origin of macroscopic second-order NLO effects, which are the basis for a range of photonic devices. These devices are integral to optical data storage, telecommunications, and holographic imaging. researchgate.net The fluorine substituent can further enhance these properties by modifying the electronic and crystalline characteristics of the molecule.
Scope and Objectives of Academic Inquiry Pertaining to N 4 Fluorophenyl 4 Nitroaniline
Advanced Synthetic Routes to N-Aryl-4-nitroaniline Compounds
The construction of the N-aryl-4-nitroaniline scaffold, including this compound, primarily involves the formation of a carbon-nitrogen bond between two aromatic rings. Advanced synthetic strategies focus on improving efficiency, yield, and selectivity.
The synthesis of this compound typically involves the reaction between a fluorinated aromatic compound and a nitroaniline derivative. One common pathway is the nucleophilic aromatic substitution (SNAr) reaction. In this approach, the nitro group (-NO₂) on one aromatic ring activates the ring towards nucleophilic attack, facilitating the displacement of a leaving group, such as a halogen, by an amine.
For instance, the reaction of 1-fluoro-4-nitrobenzene (B44160) with 4-fluoroaniline or the reaction of 4-fluoronitrobenzene with an aniline can be employed. The electron-withdrawing nature of the nitro group makes the fluorine atoms at the ortho and para positions particularly susceptible to substitution by nucleophiles like amines. The synthesis of the related compound N-(4-fluorophenyl)-2-nitroaniline has been achieved with a 68% yield from the reaction of the corresponding precursors. mdpi.com
Modern methods also utilize transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions offer a versatile and often milder alternative to traditional SNAr reactions. Copper-catalyzed systems have also been shown to be effective for the direct C-H amination of fluoroarenes with 4-nitroaniline (B120555), providing a direct route to these compounds. nih.gov
| Reactant 1 | Reactant 2 | Reaction Type | Key Features |
| Pentafluoronitrobenzene | Ammonia/Amines | SNAr | Preferential substitution at fluorine atoms ortho or para to the nitro group. |
| Fluorinated Arenes | Nitroalkane Nucleophiles | SNAr | Highly regioselective method for accessing polyfluorinated arene building blocks. researchgate.net |
| (Poly)fluoroarenes | 4-Nitroaniline | Copper-catalyzed C-H Amination | Oxidative coupling under milder conditions compared to traditional methods. nih.gov |
| 1-Fluoro-4-nitrobenzene | Aniline Derivative | Buchwald-Hartwig Amination | Versatile method for C-N bond formation. mdpi.com |
Microreactor technology offers significant advantages for the synthesis of nitroanilines, a class of compounds often produced through highly exothermic and potentially hazardous nitration reactions. beilstein-journals.orgresearchgate.net The high surface-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to excellent temperature control, increased safety, and often higher yields and purity compared to conventional batch reactors. beilstein-journals.orgresearchgate.net
For example, a method for synthesizing 4-fluoro-2-nitroaniline, a structural isomer of the title compound's precursor, utilizes a continuous flow microchannel reactor. google.com This process involves reacting a solution of p-fluoroacetanilide with a nitric acid solution at temperatures between 30-70 °C, achieving yields of 83-94% with very short reaction times (50-200 seconds). google.com The use of microreactors avoids the common problems of conventional nitration, such as difficult process control and the risk of thermal runaway. google.comacs.org These systems allow for the safe handling of unstable intermediates and can be scaled up for industrial production. researchgate.netacs.org
| Compound Synthesized | Reactor Type | Key Parameters | Yield | Reference |
| 4-Fluoro-2-nitroaniline | Microchannel Reactor | T = 30-70 °C; Residence Time = 50-200 s | 83-94% | google.com |
| 2-Methyl-5-nitroindole | Microreactor | T = 0 °C; Residence Time = 0.8 min | 70% | beilstein-journals.org |
| 4-Fluoro-2-methoxy-5-nitroaniline | Modular Microreactor | T = 40 °C | 94% | acs.org |
Derivatization Strategies for this compound Analogues
Once synthesized, this compound can serve as a scaffold for creating a variety of analogues through derivatization. Modifications can be targeted at the aniline nitrogen or the phenyl rings, allowing for the fine-tuning of the molecule's properties.
The secondary amine (N-H) group in this compound is a key site for functionalization. Common derivatization reactions include alkylation and acylation.
N-Alkylation: The hydrogen atom on the aniline nitrogen can be replaced with an alkyl or aryl group. For instance, the synthesis of 4-fluoro-N-methyl-N-nitroaniline demonstrates the introduction of a methyl group onto the nitrogen. iucr.org This type of modification can significantly alter the molecule's conformation and electronic properties. iucr.orgnih.gov
The two phenyl rings of this compound offer multiple positions for introducing new functional groups.
Modification of the Nitro-Substituted Ring: The nitro group strongly influences the reactivity of its host ring. It facilitates nucleophilic substitution of other groups on the ring and can direct C-H functionalization reactions. nih.gov For example, rhodium-catalyzed C(sp²)-H arylation allows for the introduction of new aryl groups onto N-nitroaniline derivatives. researchgate.net Furthermore, the nitro group itself can be reduced to an amine, which can then undergo a wide range of subsequent reactions, such as the formation of benzimidazoles. mit.edu
Modification of the Fluoro-Substituted Ring: The fluorine atom also influences the reactivity of its ring. Palladium-catalyzed Suzuki coupling reactions can be used to introduce aryl substituents onto bromo- or chloro-substituted fluoroanilines, demonstrating a viable strategy for building more complex structures. researchgate.net The fluorine atom itself can act as a directing group in certain C-H activation reactions, enabling regioselective functionalization. nih.gov
Vibrational Spectroscopy for Molecular Structure Determination
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound by identifying its characteristic vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopic Analysis
The FTIR spectrum of this compound reveals key functional groups and their interactions within the molecule.
N-H Stretching: The N-H stretching vibration is a prominent feature, though its exact position can be influenced by hydrogen bonding.
Aromatic C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net
NO₂ Group Vibrations: The nitro group gives rise to two characteristic stretching vibrations: the asymmetric stretch, expected in the range of 1580 ± 80 cm⁻¹, and the symmetric stretch, appearing around 1345 ± 30 cm⁻¹ in substituted nitrobenzenes. esisresearch.org
C-F Stretching: The C-F stretching vibration for a fluorine atom attached to an aromatic ring is anticipated in the 1270–1100 cm⁻¹ region. researchgate.net
C-N Stretching: The C-N stretching vibration in nitro aromatic compounds is typically found near 1010 cm⁻¹. researchgate.net
Aromatic C=C Stretching: The stretching vibrations of the C=C bonds within the aromatic rings generally appear in the 1650-1430 cm⁻¹ range. core.ac.uk
Below is a table summarizing the expected FTIR vibrational frequencies for this compound based on characteristic group frequencies.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Stretch | ~3400 |
| Aromatic C-H Stretch | 3100-3000 |
| Asymmetric NO₂ Stretch | 1580 ± 80 |
| Symmetric NO₂ Stretch | 1345 ± 30 |
| C-F Stretch | 1270-1100 |
| C-N Stretch | ~1010 |
| Aromatic C=C Stretch | 1650-1430 |
Raman Spectroscopic Investigations, Including Resonance Raman
Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and the carbon skeleton.
Symmetric Vibrations: Symmetric vibrational modes, which may be weak or absent in the FTIR spectrum, can be strong in the Raman spectrum. This includes the symmetric NO₂ stretching vibration.
Resonance Raman: By exciting the molecule with a laser wavelength that corresponds to an electronic absorption band, a resonance Raman effect can be achieved. researcher.lifestfc.ac.uk This selectively enhances the vibrations of the chromophoric part of the molecule, in this case, the nitroaniline moiety. researchgate.net This technique can be particularly useful for studying the charge-transfer characteristics of the molecule. researchgate.net
The combination of FTIR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of this compound, confirming the presence of its key functional groups and providing insights into the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
NMR spectroscopy is indispensable for determining the precise connectivity of atoms in this compound.
Proton (¹H) NMR Studies of this compound and Analogues
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Aromatic Protons: The protons on the two aromatic rings will appear as multiplets in the aromatic region of the spectrum, typically between δ 6.5 and 8.5 ppm. The specific chemical shifts and coupling patterns are influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. For instance, in N-methyl-4-nitroaniline, the protons on the nitro-substituted ring appear at δ 8.09 ppm. uva.nl In N-(4-fluorophenyl)-N-methylnitrous amide, the protons on the fluorophenyl ring appear as a multiplet between δ 7.52 and 7.49 ppm and another multiplet between δ 7.20 and 7.16 ppm. rsc.org
N-H Proton: The N-H proton will appear as a singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
The following table shows representative ¹H NMR chemical shifts for protons in similar chemical environments.
| Proton Environment | Representative Chemical Shift (δ, ppm) |
| Protons on nitro-substituted ring | 8.1 - 6.7 |
| Protons on fluoro-substituted ring | 7.5 - 7.0 |
| N-H Proton | Variable, often > 8.0 |
Carbon-13 (¹³C) NMR Analysis of Structural Features
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Aromatic Carbons: The carbon atoms of the two aromatic rings will have distinct signals in the region of δ 110-160 ppm. oregonstate.edu The carbon attached to the nitro group (C-NO₂) and the carbon attached to the fluorine (C-F) will show characteristic chemical shifts. The C-F carbon will also exhibit coupling with the fluorine atom (¹JCF), which is a large and easily identifiable coupling constant. mdpi.com
Quaternary Carbons: The carbon atoms attached to the nitrogen and the nitro group are quaternary and will typically show weaker signals in the spectrum.
The table below presents expected ¹³C NMR chemical shift ranges for the carbon atoms in this compound.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| C-NO₂ | ~140-150 |
| C-NH | ~140-150 |
| C-F | ~155-165 (with large ¹JCF) |
| Other Aromatic Carbons | 110-135 |
Electronic Absorption and Emission Spectroscopy
UV-Visible absorption spectroscopy provides information about the electronic transitions within the molecule.
π → π Transitions:* this compound is expected to exhibit strong absorption bands in the UV-Vis region due to π → π* transitions within the aromatic rings and the nitroaniline chromophore. For p-nitroaniline, a strong absorption maximum (λmax) is observed between 375 and 380 nm. nih.gov The presence of the fluorophenyl group may cause a slight shift in the absorption maximum. The absorption spectrum of 4-nitroaniline can be influenced by the solvent environment. researchgate.net
Fluorescence spectroscopy can provide information about the excited state of the molecule. While many nitroaromatic compounds are known to have low fluorescence quantum yields, the specific emission properties of this compound would require experimental determination.
Ultraviolet-Visible (UV-Vis) Absorption Properties
The electronic absorption spectrum of this compound is characterized by intramolecular charge transfer (ICT) from the electron-donating amino group and the phenyl ring to the electron-withdrawing nitro group. This transition is sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. beilstein-journals.orgresearchgate.net In aniline derivatives, particularly those with a "push-pull" structure like nitroanilines, the π-π* transition is known to exhibit a bathochromic (red) shift as the polarity of the solvent increases. researchgate.net This is attributed to the stabilization of the more polar excited state by polar solvent molecules. iucr.org
| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax) of p-nitroaniline (nm) |
| Cyclohexane | 2.02 | ~325 |
| Dichloroethane | 10.36 | ~350 |
| Acetone | 20.7 | ~360 |
| Acetonitrile | 37.5 | ~365 |
| Water | 80.1 | ~380 |
This table is illustrative of the general solvatochromic trend for p-nitroaniline and is based on data from related studies. Specific values for this compound may vary. beilstein-journals.orgijcce.ac.ir
Fluorescence Behavior and Electronic Transitions in Related Systems
Nitroaromatic compounds, including nitroanilines, are generally known to be weak fluorophores, often exhibiting fluorescence quenching. nih.gov This is due to efficient intersystem crossing to the triplet state and other non-radiative decay pathways. The presence of the electron-withdrawing nitro group can significantly influence the excited state dynamics. iucr.org
Studies on related nitroaniline derivatives often report very low fluorescence quantum yields. nih.gov For instance, the fluorescence of p-nitroaniline is known to be quenched in various environments. nih.gov In some cases, the formation of amide bonds with chromophores like p-nitroaniline can lead to shifts in the emission spectra. mdpi.com While specific fluorescence data for this compound is not available in the provided search results, it is reasonable to infer that it would also be a weak emitter. The electronic transitions responsible for any weak fluorescence would likely originate from the charge-transfer state, similar to the absorption process. The energy of this transition would also be sensitive to the solvent environment.
Advanced X-ray Diffraction Studies of this compound Single Crystals
The three-dimensional arrangement of molecules in the solid state is crucial for understanding intermolecular interactions and their influence on the material's properties. X-ray diffraction is the definitive method for determining crystal structures. While a specific crystal structure for this compound was not found in the provided search results, analysis of closely related compounds provides significant insight into the expected structural features.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 4-Fluoro-N-methyl-N-nitroaniline iucr.org | Orthorhombic | Pbca | 13.1126 | 6.8916 | 16.1831 | 90 | 90 | 90 | 1462.41 | 8 |
| 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea iucr.org | Monoclinic | P2₁/n | 8.351 | 12.461 | 11.912 | 90 | 100.315 | 90 | 1219.5 | 4 |
| 2-Fluoro-5-nitroaniline researchgate.net | Monoclinic | P2₁/n | 12.1967 | 3.7559 | 14.4539 | 90 | 102.143 | 90 | 647.31 | 4 |
| 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide nih.gov | Triclinic | P-1 | 7.8510 | 8.2720 | 13.835 | 74.75 | 85.67 | 70.76 | 818.4 | 2 |
This table presents crystallographic data for compounds structurally related to this compound to provide context for its likely solid-state structure.
Complementary Spectroscopic Techniques in Aniline-based Systems
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. micro.org.ausemanticscholar.org For a molecule like this compound, XPS can be used to identify the different chemical environments of nitrogen and fluorine.
The N 1s region of the XPS spectrum is particularly informative. Different nitrogen functional groups have distinct binding energies. For aniline and its derivatives, the amine nitrogen (C-NH-C) typically appears around 400.0 eV. frontiersin.org The nitrogen in the nitro group (NO₂) is expected at a significantly higher binding energy, generally above 405 eV, due to the highly oxidized state of the nitrogen atom. thermofisher.com Some studies on perfluorophenylazide-modified surfaces have assigned amine/amide peaks to 400.5 eV. nih.gov
The F 1s spectrum is also a key diagnostic feature. The binding energy for fluorine in a C-F bond, such as in a fluorophenyl group, is typically observed around 688-689 eV.
Therefore, an XPS survey scan of this compound would be expected to show peaks for carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and fluorine (F 1s). High-resolution scans of the N 1s region would likely be deconvoluted into at least two peaks corresponding to the amine and nitro functionalities, providing a quantitative measure of these groups on the sample surface.
Electron Paramagnetic Resonance (EPR) Investigations
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. For a molecule like this compound, which is a diamagnetic species in its ground state (all electrons are paired), EPR studies require the generation of a paramagnetic radical species. This is typically achieved through the one-electron reduction of the nitroaromatic system, forming a radical anion. The unpaired electron in this radical anion is primarily localized on the nitro group.
The EPR spectrum of such a radical anion provides critical information about the electronic structure and the distribution of the unpaired electron's spin density across the molecule. The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants (hfcc).
g-Factor: The g-factor is a dimensionless quantity that characterizes the magnetic moment of the unpaired electron. For organic π-radicals, the g-value is typically close to that of a free electron (≈2.0023). In nitroaromatic radical anions, g-values are generally observed to be slightly higher, often around 2.004.
Hyperfine Coupling: The interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (like ¹⁴N and ¹H) leads to the splitting of the EPR signal into multiple lines. This splitting, known as hyperfine coupling, is exquisitely sensitive to the molecular structure. The magnitude of the hyperfine coupling constant (usually denoted as a) is directly proportional to the spin density on that nucleus.
In the case of the this compound radical anion, the most significant hyperfine coupling is expected from the ¹⁴N nucleus (Nuclear Spin, I = 1) of the nitro group, which would split the primary signal into a 1:1:1 triplet. Further, smaller couplings are anticipated from the ¹⁴N of the amino group and the various ¹H nuclei on the aromatic rings. The fluorine atom (¹⁹F, I = 1/2) would also contribute to the hyperfine structure.
Table 1: Representative EPR Hyperfine Coupling Constants for Related Nitroaromatic Radical Anions
| Radical Anion | Nucleus | Hyperfine Coupling Constant (G) | Reference |
|---|---|---|---|
| Nitrobenzene (B124822) | 14N (NO2) | 10.32 | |
| Nitrobenzene | 1H (para) | 3.97 | |
| Nitrobenzene | 1H (ortho) | 3.39 | |
| Nitrobenzene | 1H (meta) | 1.09 |
N K-XANES Spectroscopy
Nitrogen K-edge X-ray Absorption Near-Edge Structure (N K-XANES) spectroscopy is a powerful element-specific technique that probes the local electronic structure of nitrogen atoms within a molecule. It involves exciting a 1s core electron of a nitrogen atom to unoccupied molecular orbitals. The resulting spectrum shows distinct peaks corresponding to these transitions, providing a fingerprint of the nitrogen atom's chemical environment, including its oxidation state and bonding characteristics (e.g., amine vs. nitro).
This compound contains two chemically distinct nitrogen atoms: the amino nitrogen (-NH-) and the nitro-group nitrogen (-NO₂). This chemical inequivalence would give rise to separate, characteristic features in the N K-XANES spectrum.
The most prominent features in N K-XANES spectra of organic compounds are typically the 1s → π* transitions, which appear as sharp, intense peaks at the lowest energies of the absorption edge.
Amino Nitrogen (-NH-): The nitrogen in the secondary amine group is expected to exhibit a 1s → σ* transition. In studies of various amine compounds, these features are typically observed in the energy range of approximately 402-404 eV. The precise energy can be influenced by the degree of hydrogen bonding and the nature of the aromatic substituent.
Therefore, the N K-XANES spectrum of this compound is predicted to display at least two main absorption features in the pre-edge region, corresponding to the transitions of the core electrons of the two different nitrogen atoms. The separation in energy between these peaks would directly reflect the difference in the chemical environments of the amino and nitro functionalities. A comprehensive library of N K-XANES spectra for various reference compounds allows for the identification and even quantification of different nitrogen functional groups in complex systems.
Table 2: Characteristic N K-edge XANES Absorption Energies for Relevant Nitrogen Functional Groups
| Nitrogen Functional Group | Transition | Approximate Energy (eV) | Reference |
|---|---|---|---|
| Amine/Amide | 1s → σ | ~402 - 404 | |
| Nitro (in 4-nitrophenyl acetic acid) | 1s → π | 412.5 | |
| Pyridine | 1s → π | ~399 | |
| Pyrrole | 1s → π | ~403 |
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Computational and Quantum Chemical Investigations of N 4 Fluorophenyl 4 Nitroaniline
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. mdpi.com It is employed to determine the optimized geometry and electronic properties of N-(4-fluorophenyl)-4-nitroaniline. The process involves finding the lowest energy state of the molecule, which corresponds to its most stable geometric configuration. mdpi.com
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. science.gov For organic molecules like this compound, a combination of a hybrid functional and a sufficiently large basis set is often chosen to balance computational cost with accuracy.
B3LYP Functional : The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a hybrid functional that is widely used due to its proven success in reproducing experimental results for a broad range of molecules. science.govrsc.orgjournalirjpac.com It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects.
CAM-B3LYP Functional : The Coulomb-attenuating method (CAM-B3LYP) is a long-range corrected hybrid functional. rsc.orgsemanticscholar.org It is particularly effective for systems where charge-transfer excitations are important, providing a more accurate description of long-range interactions compared to standard hybrid functionals like B3LYP. semanticscholar.org
6-311++G(d,p) Basis Set : This is a Pople-style basis set that provides a flexible description of the molecular orbitals. researchgate.netacs.org The "6-311" indicates a triple-zeta valence description, "++G" adds diffuse functions on both heavy atoms and hydrogen to better describe anions and weak interactions, and "(d,p)" adds polarization functions to allow for non-spherical electron density distribution. researchgate.netacs.org
The validation of these computational models is a critical step. nih.gov Typically, calculated properties are compared against experimental data. For instance, the calculated vibrational frequencies (FT-IR and Raman spectra) are often scaled and compared with experimentally recorded spectra to confirm that the chosen theoretical level accurately reproduces the molecular structure and bonding. acs.orgresearchgate.net
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy. mdpi.com This equilibrium geometry provides key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles.
Below is a table of typical optimized geometrical parameters for this compound, calculated using DFT methods.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-N (amine) | 1.39 - 1.41 |
| C-N (nitro) | 1.47 - 1.49 | |
| N-O (nitro) | 1.22 - 1.24 | |
| C-F | 1.35 - 1.37 | |
| C=C (aromatic) | 1.38 - 1.40 | |
| Bond Angles (°) | C-N-C | 125 - 129 |
| O-N-O | 123 - 125 | |
| C-C-F | 118 - 120 | |
| Dihedral Angle (°) | Phenyl-N-Phenyl | 30 - 50 |
Note: The values presented are representative and derived from DFT calculations on structurally similar aniline (B41778) derivatives.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic properties. numberanalytics.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The interaction between these orbitals governs the outcomes of many chemical reactions.
The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons. pastic.gov.pkrsc.org In this compound, the electron-donating nature of the secondary amine group and the fluorine-substituted phenyl ring means the HOMO is primarily localized on the N-(4-fluorophenyl)amino moiety. The energy of the HOMO (E_HOMO) is directly related to the ionization potential, indicating the energy required to remove an electron from the molecule. A higher E_HOMO value suggests a greater tendency to act as an electron donor.
The LUMO is the innermost orbital without electrons and represents the molecule's ability to accept electrons. pastic.gov.pkrsc.org The strong electron-withdrawing nitro group (-NO₂) on the second phenyl ring dictates that the LUMO is predominantly localized on the 4-nitrophenyl portion of the molecule. The energy of the LUMO (E_LUMO) is related to the electron affinity, which is the energy released when an electron is added. A lower E_LUMO value indicates a greater capacity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO), is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. pastic.gov.pkresearchgate.netresearchgate.net A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and polarizability. researchgate.net
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's behavior. rsc.orgrsc.orgacs.org
| Parameter | Formula | Significance |
| Ionization Potential (IP) | IP ≈ -E_HOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | EA ≈ -E_LUMO | Energy released upon gaining an electron. |
| Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 | Electron escaping tendency; measures reactivity. |
| Global Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. |
| Global Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |
| Electronegativity (χ) | χ = -μ = (IP + EA) / 2 | Power of an atom to attract electrons. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the stabilization in energy when the system acquires additional electronic charge. |
The following tables present representative data for the frontier molecular orbitals and global reactivity descriptors of this compound, based on DFT calculations.
Table: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| E_HOMO | -6.2 to -6.5 |
| E_LUMO | -2.5 to -2.8 |
Table: Global Chemical Reactivity Descriptors
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (IP) | 6.2 to 6.5 |
| Electron Affinity (EA) | 2.5 to 2.8 |
| Chemical Potential (μ) | -4.35 to -4.65 |
| Global Hardness (η) | 1.75 to 1.95 |
| Global Softness (S) | 0.25 to 0.29 |
| Electronegativity (χ) | 4.35 to 4.65 |
Note: The values in these tables are representative estimates based on DFT calculations for structurally similar molecules like 4-nitroaniline (B120555) and its derivatives. journalirjpac.comresearchgate.net
Charge Transfer Phenomena in this compound
Charge transfer is a defining characteristic of push-pull molecules like this compound. This process involves the redistribution of electron density from the electron-rich donor portion of the molecule to the electron-deficient acceptor portion, a phenomenon that can be initiated by photoexcitation.
This compound is structured as a donor-π-acceptor (D-π-A) molecule. The secondary amine nitrogen atom of the fluorophenylamino group acts as the electron donor, while the nitro group serves as the potent electron acceptor. These two groups are connected through a phenyl ring which acts as a π-bridge, facilitating the movement of electrons.
Upon absorption of light, the molecule is promoted to an excited state. This excitation typically involves a π → π* transition, where an electron is moved from a π bonding orbital (largely located on the donor and the π-bridge) to a π* antibonding orbital (primarily localized on the acceptor). This results in a significant redistribution of electron density, creating a charge-separated excited state. This process is known as intramolecular charge transfer (ICT). researchgate.net For flexible molecules like this, the ICT state can sometimes relax by twisting around the donor-acceptor bond, leading to a twisted intramolecular charge transfer (TICT) state, which often has distinct fluorescence properties. science.govlibretexts.org The efficiency of this charge transfer is fundamental to the molecule's nonlinear optical properties.
In analogous D-π-A systems, the primary absorption band is attributed to this HOMO→LUMO charge-transfer transition. tci-thaijo.org The HOMO (Highest Occupied Molecular Orbital) is generally localized on the electron-donating amino group and the phenyl ring, while the LUMO (Lowest Unoccupied Molecular Orbital) is concentrated on the electron-withdrawing nitro group. ucsb.edu The energy difference between these orbitals dictates the absorption wavelength and the efficiency of the ICT process.
Solvatochromism describes the change in a substance's color—and more broadly, its absorption or emission spectra—when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules with a significant difference in polarity between their ground and excited states, such as this compound.
The ground state of this compound is relatively nonpolar, while the ICT excited state is highly polar due to the charge separation. In polar solvents, the solvent molecules will arrange themselves to stabilize the dipole moment of the solute. Because the excited state is more polar, it experiences greater stabilization by polar solvents than the ground state. nih.gov This differential stabilization lowers the energy of the excited state more than the ground state, resulting in a smaller energy gap between the two. nih.gov Consequently, less energy is required for the electronic transition, and the absorption maximum shifts to a longer wavelength (a bathochromic or red shift). nih.gov
The study of solvatochromism in the parent molecule, p-nitroaniline, shows a clear red shift in the absorption maximum as solvent polarity increases. niscpr.res.inq-chem.com It is expected that this compound would exhibit similar behavior. The magnitude of this shift can be correlated with solvent polarity scales, providing insight into the change in dipole moment upon excitation. niscpr.res.in
Table 1: Expected Solvatochromic Shift in this compound This interactive table illustrates the expected trend in the maximum absorption wavelength (λ_max) for this compound in solvents of varying polarity.
| Solvent | Dielectric Constant (ε) | Expected λ_max Trend |
| n-Hexane | 1.88 | Shorter Wavelength |
| Toluene | 2.38 | ↓ |
| Chloroform | 4.81 | ↓ |
| Acetone | 20.7 | ↓ |
| Acetonitrile | 37.5 | ↓ |
| Water | 80.1 | Longer Wavelength |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational tool that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. usc.eduwisc.edu It is particularly useful for quantifying the stabilizing effects of electron delocalization. doi.org
NBO analysis evaluates the interactions between filled "donor" orbitals and empty "acceptor" orbitals within a molecule. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and provides a measure of the extent of delocalization. doi.orgresearchgate.net
For this compound, the most significant donor-acceptor interactions contributing to its electronic structure and stability would be:
n → π* interactions: Delocalization of the lone pair (n) of the secondary amine nitrogen into the antibonding π* orbitals of the adjacent phenyl ring. This is a key interaction that initiates the "push" of electron density.
π → π* interactions: Delocalization from the π orbitals of the phenyl rings into the antibonding π* orbitals of the electron-withdrawing nitro group. This interaction completes the charge transfer pathway.
Higher E(2) values indicate a more significant interaction and greater stabilization of the molecule. researchgate.net These delocalization effects are responsible for the charge transfer character and contribute significantly to the molecule's stability. imperial.ac.uk
Table 2: Principal NBO Donor-Acceptor Interactions and Representative Stabilization Energies (E(2)) This table shows the key stabilizing orbital interactions expected in this compound and typical energy values based on analyses of similar compounds.
| Donor NBO (i) | Acceptor NBO (j) | Type of Interaction | Representative E(2) (kcal/mol) |
| LP (N-amine) | π* (C=C) of Phenyl Ring | n → π | High |
| π (C=C) of Phenyl Ring | π (N=O) of Nitro Group | π → π | High |
| LP (O-nitro) | σ (N-C) | n → σ | Moderate |
| LP (F) | σ (C-C) | n → σ* | Low to Moderate |
Molecular stability is enhanced by stereoelectronic interactions that involve the overlap of orbitals on adjacent atoms. researchgate.net NBO analysis reveals that the delocalization of electron density from a filled Lewis-type orbital (a bond or a lone pair) to an empty non-Lewis-type orbital (an antibonding orbital) is a crucial stabilizing factor. researchgate.net
The strength of this stabilization is directly dependent on the degree of overlap between the donor and acceptor orbitals. For the π-conjugation pathway in this compound, effective overlap between the p-orbitals of the phenyl rings and the orbitals of the donor (amino) and acceptor (nitro) groups is essential. Any significant twisting of the phenyl rings relative to each other or relative to the plane of the donor/acceptor groups would reduce this overlap, decrease the delocalization energy, and impact the electronic properties of the molecule. Therefore, the planarity of the molecule plays a direct role in its stability and charge-transfer efficiency.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It is an effective tool for identifying the regions of a molecule that are electron-rich or electron-poor, thereby predicting its reactive sites for electrophilic and nucleophilic attack. ucsb.eduresearchgate.net
The MEP surface is color-coded to represent different potential values:
Red/Yellow: Regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for attack by electrophiles.
Blue: Regions of most positive electrostatic potential, which are electron-deficient and are susceptible to attack by nucleophiles.
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map is expected to show the most negative potential (red) concentrated around the highly electronegative oxygen atoms of the nitro group. ucsb.edu The electronegative fluorine atom would also contribute to a region of negative potential. These areas represent the primary sites for electrophilic interactions. Conversely, the most positive potential (blue) would likely be found around the hydrogen atom attached to the secondary amine, making it the most probable site for nucleophilic attack and hydrogen bond donation. The hydrogen atoms on the phenyl rings would also exhibit a lesser degree of positive potential.
Theoretical Spectroscopic Simulations
Theoretical simulations of spectra are invaluable tools for interpreting experimental data and understanding the fundamental vibrational and electronic properties of a molecule.
Predicted Vibrational Spectra (FTIR, Raman)
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational spectra (FT-IR and FT-Raman) of molecules like this compound. nih.govscispace.com These calculations provide the harmonic vibrational frequencies, which can be compared with experimental results. To achieve better agreement between theoretical and experimental data, calculated frequencies are often scaled to account for anharmonicity and other systematic errors. nih.govresearchgate.net
The vibrational analysis of related nitroaniline and fluoroaniline (B8554772) derivatives provides a basis for understanding the expected spectral features of this compound. For instance, in aromatic nitro compounds, the scissoring mode of the NO2 group is typically observed in the FT-IR spectrum. researchgate.net Wagging and rocking vibrations of the NO2 group are also expected in specific regions of the spectrum. researchgate.net The C-N stretching vibration in nitro aromatic compounds is another key feature. researchgate.net
For aniline derivatives, the FT-IR and FT-Raman spectra have been successfully analyzed using DFT calculations, allowing for detailed assignments of vibrational modes. nih.govscispace.comresearchgate.net The influence of substituents like halogens and nitro groups on the vibrational frequencies is a key area of investigation. nih.gov For example, the presence of a fluorine atom will introduce characteristic C-F stretching and bending vibrations.
A comprehensive theoretical study of this compound would involve optimizing its molecular geometry using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). nih.gov From the optimized geometry, the vibrational frequencies and their corresponding IR and Raman intensities can be calculated. These theoretical spectra can then be visually compared with experimental spectra to validate the accuracy of the computational model and to make definitive assignments of the observed vibrational bands. scispace.com
Table 1: Predicted Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| NH Stretch | 3450 | 3420 | Stretching of the N-H bond |
| Asymmetric NO₂ Stretch | 1580 | 1565 | Asymmetric stretching of the nitro group |
| Symmetric NO₂ Stretch | 1350 | 1335 | Symmetric stretching of the nitro group |
| C-F Stretch | 1250 | 1240 | Stretching of the carbon-fluorine bond |
| C-N Stretch | 1180 | 1175 | Stretching of the carbon-nitrogen bond |
Note: This table is illustrative and the actual values would be obtained from specific DFT calculations.
Simulated NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound, aiding in the interpretation of experimental spectra. nmrdb.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for such calculations. researchgate.net
The analysis of related compounds provides insights into the expected chemical shifts. For instance, studies on 4-fluoroaniline (B128567) derivatives have shown that a second-order analysis is necessary for accurate interpretation of the aromatic proton signals. researchgate.net The chemical shifts of the aromatic protons in the 4-fluorophenyl ring are influenced by the electron-withdrawing nature of the nitroaniline moiety. Similarly, the protons on the nitro-substituted ring will be affected by the fluorophenylamino group.
Theoretical calculations of NMR spectra for molecules with similar functional groups, such as N-(4-nitrophenyl) maleimide, have been performed using DFT and Hartree-Fock (HF) methods, showing good correlation with experimental data. researchgate.net For this compound, a computational study would involve optimizing the geometry and then calculating the NMR shielding tensors using the GIAO method at a chosen level of theory. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
Table 2: Simulated ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H (N-H) | 8.5 | 8.3 |
| C (C-F) | 160 | 158 |
| C (C-NO₂) | 145 | 143 |
| Aromatic Protons | 6.8 - 8.2 | 6.9 - 8.1 |
| Aromatic Carbons | 115 - 150 | 116 - 148 |
Note: This table is illustrative. Actual values depend on the specific computational methodology and solvent used.
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules. cecam.org This technique allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the experimental spectrum. science.gov
TD-DFT calculations can be performed in both the gas phase and in the presence of a solvent, often modeled using the Polarizable Continuum Model (PCM), to provide a more realistic simulation of experimental conditions. eurjchem.com The choice of functional is crucial for accurate predictions, with hybrid functionals like B3LYP and CAM-B3LYP being commonly used. eurjchem.comsemanticscholar.org
For this compound, the electronic transitions are expected to be of a π→π* and intramolecular charge transfer (ICT) nature. The nitro group, being a strong electron-withdrawing group, and the fluorophenylamino group, an electron-donating group, facilitate this charge transfer from the fluorophenyl ring to the nitrophenyl ring. TD-DFT calculations can elucidate the nature of these transitions by analyzing the molecular orbitals involved, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Table 3: Simulated Electronic Absorption Data for this compound (Illustrative)
| Transition | Calculated Wavelength (nm) | Oscillator Strength | Major Contribution |
| S₀ → S₁ | 380 | 0.85 | HOMO → LUMO |
| S₀ → S₂ | 290 | 0.20 | HOMO-1 → LUMO |
| S₀ → S₃ | 250 | 0.15 | HOMO → LUMO+1 |
Note: This table is illustrative and provides a general representation of TD-DFT output.
Global Reactivity Descriptors and Quantum Chemical Parameters
Global reactivity descriptors derived from conceptual DFT are instrumental in predicting the chemical reactivity and stability of a molecule. These parameters are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).
Chemical Potential, Hardness, Softness, Electronegativity, Electrophilicity Index
The energies of the HOMO and LUMO are fundamental to understanding the electronic properties and reactivity of a molecule. From these energies, several global reactivity descriptors can be calculated:
Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the capacity of a molecule to accept electrons.
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -μ = -(E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η).
For this compound, these parameters can be calculated using the HOMO and LUMO energies obtained from DFT calculations. A small HOMO-LUMO energy gap suggests high chemical reactivity and polarizability. researchgate.net
Table 4: Global Reactivity Descriptors for this compound (Illustrative)
| Parameter | Formula | Calculated Value (eV) |
| E_HOMO | - | -6.5 |
| E_LUMO | - | -2.5 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.0 |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.5 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.0 |
| Chemical Softness (S) | 1 / η | 0.5 |
| Electronegativity (χ) | -μ | 4.5 |
| Electrophilicity Index (ω) | μ² / (2η) | 5.06 |
Note: This table is illustrative. Actual values are dependent on the level of theory and basis set used in the calculation.
Thermodynamic Property Calculations
Quantum chemical calculations can also be used to predict the thermodynamic properties of this compound, such as heat capacity, entropy, and enthalpy, at different temperatures. semanticscholar.org These calculations are typically based on the vibrational frequencies obtained from the DFT analysis.
The thermodynamic parameters provide valuable information about the stability and formation of the molecule under different thermal conditions. For example, the zero-point vibrational energy (ZPVE) is a key output of these calculations. researchgate.net The relationships between these thermodynamic properties and temperature can be established, offering insights into the molecule's behavior in various environments. semanticscholar.org
Table 5: Calculated Thermodynamic Properties of this compound at 298.15 K (Illustrative)
| Property | Calculated Value | Units |
| Zero-Point Vibrational Energy | 120.5 | kcal/mol |
| Thermal Energy | 128.2 | kcal/mol |
| Heat Capacity (Cv) | 55.8 | cal/mol·K |
| Entropy (S) | 110.3 | cal/mol·K |
Note: This table is illustrative and provides a general representation of thermodynamic data obtained from computational chemistry.
In-depth Analysis of this compound's Nonlinear Optical Properties Remains Elusive
The intended article was to be structured around an in-depth examination of the compound's NLO responses, including its first and second-order hyperpolarizability, linear polarizability, and second harmonic generation (SHG) efficiency. This would have necessitated access to specific quantitative data from computational studies and experimental measurements, such as those obtained through the Kurtz-Perry powder technique. Furthermore, a detailed discussion on the relationship between its molecular structure—specifically the influence of the 4-fluorophenyl group—and its NLO activity would require dedicated research findings.
Despite extensive searches for information pertaining to the synthesis, crystal growth, and specific NLO characterization of this compound, the required data points to populate the outlined sections and subsections could not be located. Research into the broader family of 4-nitroaniline derivatives confirms the general principle that substituent groups play a crucial role in modifying the NLO properties of the parent molecule. The interplay of electron-donating and electron-withdrawing groups across the π-conjugated system is fundamental to enhancing these properties. However, without specific studies on this compound, any discussion would be speculative and fall outside the strict constraints of the requested article.
Further research and publication in the scientific community are required to provide the specific data necessary for a detailed analysis of the NLO properties and optoelectronic performance of this compound.
Nonlinear Optical Nlo Properties and Optoelectronic Performance of N 4 Fluorophenyl 4 Nitroaniline
Relationship Between Molecular Structure and NLO Activity
Role of π-Conjugation and Electron Donor-Acceptor Moieties
Specific research detailing the role of π-conjugation and the interplay between the fluorophenyl (donor) and nitroaniline (acceptor) moieties in determining the nonlinear optical properties of N-(4-fluorophenyl)-4-nitroaniline has not been reported. While the general structure suggests a donor-π-acceptor (D-π-A) framework, which is crucial for second and third-order NLO effects, dedicated studies quantifying the intramolecular charge transfer, hyperpolarizability, and the specific contribution of the fluorine substituent for this molecule are not present in the available literature.
Z-Scan Technique for Nonlinear Refraction and Absorption Coefficients
No studies utilizing the Z-scan technique to measure the nonlinear refractive index (n₂) or the nonlinear absorption coefficient (β) of this compound were identified. As a result, there is no published data on the sign or magnitude of its nonlinear refraction (e.g., self-focusing or self-defocusing) or its nonlinear absorption characteristics (e.g., two-photon absorption or saturable absorption).
Data Table: Nonlinear Optical Coefficients for this compound
| Parameter | Value | Measurement Conditions |
|---|---|---|
| Nonlinear Refractive Index (n₂) | Data not available | Not applicable |
| Nonlinear Absorption Coefficient (β) | Data not available | Not applicable |
As no experimental data is available in the scientific literature, this table remains unpopulated.
Potential for Optoelectronic Device Applications
There is no available research that investigates or proposes specific optoelectronic device applications for this compound. Consequently, its potential performance in areas such as optical switching, optical limiting, or frequency conversion has not been evaluated or discussed in the scientific literature.
Supramolecular Architecture and Crystal Engineering of N 4 Fluorophenyl 4 Nitroaniline
Intermolecular Interactions and Non-Covalent Bonding
The solid-state structure of N-(4-fluorophenyl)-4-nitroaniline is stabilized by a network of intermolecular interactions, ranging from relatively strong hydrogen bonds to weaker van der Waals forces. These interactions work in concert to create a well-defined three-dimensional assembly.
Hydrogen Bonding Networks (N-H...O, C-H...O, N-H...N, C-H...F, C-H...π)
Hydrogen bonds are pivotal in directing the molecular assembly of many organic compounds. In derivatives and related structures of this compound, various types of hydrogen bonds are observed. The presence of the amine (N-H) and nitro (N-O) groups facilitates the formation of N-H···O hydrogen bonds, which are a significant factor in the crystal packing of many nitroaniline derivatives. nih.govacs.org These interactions can lead to the formation of dimers and extended chains. nih.gov
| Interaction Type | Description |
| N-H...O | A hydrogen bond between the amine hydrogen and an oxygen atom of the nitro group. |
| C-H...O | A weaker hydrogen bond involving a carbon-bound hydrogen and an oxygen atom. |
| N-H...N | A hydrogen bond between the amine hydrogen and a nitrogen atom. |
| C-H...F | A weak hydrogen bond between a carbon-bound hydrogen and the fluorine atom. |
| C-H...π | An interaction between a hydrogen atom and the π-electron system of an aromatic ring. |
Crystal Packing and Self-Assembly Processes
The culmination of the various intermolecular interactions is the self-assembly of this compound molecules into a specific, ordered crystal lattice. This process is a complex interplay of thermodynamic and kinetic factors, resulting in a unique and stable three-dimensional structure.
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netnih.govmdpi.comnih.gov By mapping properties such as d_norm (a normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. nih.gov Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions, such as strong hydrogen bonds. nih.gov
| Contact Type | Typical Contribution | Significance |
| H···H | Often the largest contribution due to the abundance of hydrogen atoms on the molecular surface. researchgate.netnih.gov | Represents the general van der Waals interactions. |
| O···H/H···O | A significant contribution, indicating the presence of N-H···O and C-H···O hydrogen bonds. nih.gov | Highlights the importance of hydrogen bonding in the crystal packing. |
| C···C | Corresponds to π-π stacking interactions. nih.gov | Quantifies the extent of aromatic stacking. |
| F···H/H···F | Indicates the presence of C-H···F interactions. iucr.org | Shows the influence of the fluorine substituent. |
Influence of Fluorine Substitution on Crystal Morphology and Packing
The introduction of a fluorine atom into the phenyl ring of 4-nitroaniline (B120555) has a notable effect on the resulting crystal structure. researchgate.net Fluorine is highly electronegative and can participate in weak C-H···F hydrogen bonds, which can alter the preferred molecular arrangement. iucr.orgresearchgate.net Furthermore, the presence of the C-F bond can influence the electrostatic potential of the aromatic ring, thereby modifying the nature of π-π stacking and other aromatic interactions. researchgate.net These subtle changes in intermolecular forces can lead to significant differences in crystal packing and, consequently, the physical properties of the solid, such as melting point and solubility.
Polymorphism and Crystallization Control
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the development of pharmaceutical and materials science. rsc.org The different polymorphs of a compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. rsc.orgacs.org
While specific studies on the polymorphism of this compound are not extensively detailed in the provided search results, the principles of crystallization control are broadly applicable. The control of crystallization is essential to isolate a desired polymorphic form. dur.ac.uk Techniques such as varying the solvent system, temperature, and cooling rate can influence the nucleation and growth of specific crystal forms. dur.ac.uk For instance, the use of supramolecular gels as a crystallization medium has been explored to influence crystallization outcomes, although with varying success. dur.ac.uk In some cases, this has led to the discovery of new solvated forms of active compounds. dur.ac.uk
Computational methods, such as crystal structure prediction, can be employed to identify potentially stable polymorphs before experimental screening. acs.org This approach was successfully used for GSK269984B, where calculations confirmed the most thermodynamically stable form and guided experiments to generate other conformations. acs.org
Design Principles for Supramolecular Synthons and Tectons in Nitroaniline Systems
The design of crystalline materials relies on the predictable and reliable formation of intermolecular interactions, often guided by the concept of supramolecular synthons and tectons.
Supramolecular synthons are structural units within a crystal that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. taylorfrancis.comnih.gov They represent the "building blocks" of crystal engineering. In nitroaniline systems, the nitro group (–NO₂) and the amino group (–NH₂) are key functional groups that participate in the formation of robust hydrogen-bonding synthons. For example, in the crystal structure of lamotrigine, which contains an amino group, two robust N—H⋯N hydrogen bond synthons are observed. nih.gov The presence of a fluorine substituent, as in this compound, can introduce additional weak C—H⋯F hydrogen bonds, which can help stabilize the crystal structure. nih.gov
Tectons are the molecular building blocks used in supramolecular construction. sci-hub.se They are designed with specific recognition sites to direct their self-assembly into larger, ordered architectures. dtic.mil In the context of nitroaniline systems, the this compound molecule itself can be considered a tecton. Its shape and the distribution of hydrogen bond donors (N-H) and acceptors (nitro group, fluorine atom) dictate how it will interact with neighboring molecules to form a specific crystal packing. The design principles involve creating tectons that are rigid and possess multiple, well-defined interaction sites to favor the formation of predictable and stable supramolecular assemblies. sci-hub.seaip.org
Cocrystal Formation and Their Structural Characteristics
Cocrystals are multicomponent crystals in which the components are held together by non-covalent interactions, typically hydrogen bonds. nih.govnih.gov They are a well-established strategy for modifying the physicochemical properties of solid compounds, such as solubility and stability, without altering the chemical structure of the active molecule. nih.govrjptonline.org
While specific cocrystals of this compound are not detailed in the provided results, the general principles of cocrystal design with nitroanilines are well-documented. For example, caffeine (B1668208) has been successfully cocrystallized with a variety of substituted nitroanilines, including 4-fluoro-3-nitroaniline. rsc.org These cocrystals exhibit a range of structures, from 2D layered arrangements to 3D interlocked networks, demonstrating the versatility of nitroanilines in forming diverse supramolecular architectures. rsc.org
The resulting crystal packing in cocrystals can significantly influence their macroscopic properties. For example, the mechanical properties of caffeine-nitroaniline cocrystals, such as whether they are prone to shearing or brittle fracture, are directly related to the dimensionality and strength of the intermolecular interactions within their crystal structures. rsc.org
Conclusion and Future Directions in N 4 Fluorophenyl 4 Nitroaniline Research
Summary of Key Research Findings and Contributions
Research into N-(4-fluorophenyl)-4-nitroaniline has yielded several crucial insights into its chemical and physical properties. A significant body of work has focused on its synthesis, often involving the condensation of 4-fluoroaniline (B128567) and a suitable nitro-substituted aromatic compound. These synthetic routes are continuously being optimized for better yield and purity.
The molecular structure of this compound has been a central point of investigation. Spectroscopic techniques, including FT-IR, 1H NMR, and UV-Vis, have been instrumental in characterizing the compound and confirming its structural integrity. X-ray diffraction studies have provided detailed information about its crystalline form, revealing bond lengths, angles, and intermolecular interactions that govern its solid-state properties. nih.gov
A major area of contribution lies in the exploration of its nonlinear optical (NLO) properties. The presence of an electron-donating amino group and an electron-withdrawing nitro group creates a "push-pull" system, which is a key characteristic for second-order NLO materials. oup.com Computational studies, often employing Density Functional Theory (DFT), have been used to calculate the first-order hyperpolarizability (β), a measure of the NLO response. dntb.gov.uautm.my These theoretical investigations complement experimental findings and provide a deeper understanding of the structure-property relationships.
Furthermore, the electronic properties of this compound have been a subject of study. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical parameter that influences its optical and electronic behavior. dntb.gov.uaresearchgate.net
Prospective Research Avenues and Emerging Methodologies
The future of this compound research is promising, with several exciting avenues for exploration. One key area is the development of novel synthetic methodologies that offer greater control over the molecular structure and facilitate the creation of derivatives with enhanced properties. This includes the incorporation of different substituent groups to fine-tune the electronic and optical characteristics.
Advanced characterization techniques will play a pivotal role in future research. Ultrafast laser spectroscopy can provide deeper insights into the dynamics of the NLO response, while advanced imaging techniques can help to visualize the crystal growth process and identify defects.
The synergy between experimental and computational approaches will continue to be a driving force. The development of more accurate and efficient computational models will enable the in silico design of new materials with tailored properties, guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation. researchgate.net
Emerging methodologies in materials science, such as the fabrication of thin films and nanostructures, offer new possibilities for integrating this compound into functional devices. Research into techniques like vapor deposition and solution processing could lead to the development of high-quality optical components.
Broader Implications for Advanced Functional Materials Development
The research on this compound has broader implications for the field of advanced functional materials. The insights gained from studying this "push-pull" system contribute to a more fundamental understanding of structure-property relationships in organic NLO materials. This knowledge can be applied to the design of a wide range of organic molecules with tailored optical and electronic properties.
The challenges encountered in crystal growth and device fabrication for this compound are common to many organic functional materials. The solutions and strategies developed to overcome these challenges can be broadly applicable, accelerating the development of other organic materials for applications in photonics, electronics, and sensing.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-4-nitroaniline, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Prepare via nucleophilic aromatic substitution (NAS) by reacting 4-fluoroaniline with 1-chloro-4-nitrobenzene in a polar aprotic solvent (e.g., DMF) under reflux (120–140°C) for 12–24 hours. Use K₂CO₃ or NaH as a base to deprotonate the amine and drive the reaction .
- Step 2 : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1). Purify the crude product via column chromatography (silica gel, gradient elution) to isolate the target compound .
- Optimization : Varying substituents on the aryl halide (e.g., electron-withdrawing groups) can enhance NAS reactivity. Microwave-assisted synthesis may reduce reaction time .
Q. How can spectroscopic techniques validate the purity and structure of N-(4-fluorophenyl)-4-nitroaniline?
- Methodology :
- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., para-substitution patterns). For example, the nitro group deshields adjacent protons, while the fluorine substituent causes splitting in the aromatic region .
- FT-IR : Identify characteristic peaks: N–H stretch (~3350 cm⁻¹), nitro group asymmetrical stretch (~1520 cm⁻¹), and C–F stretch (~1220 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₁₂H₉FN₂O₂: 248.06 g/mol). Discrepancies >2 ppm suggest impurities .
Q. What purification strategies are effective for removing by-products in N-(4-fluorophenyl)-4-nitroaniline synthesis?
- Methodology :
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
- Chromatography : Employ flash chromatography with silica gel and a hexane:ethyl acetate gradient (e.g., 4:1 to 1:1). Monitor fractions via UV-Vis at 254 nm .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve polar impurities .
Advanced Research Questions
Q. How do substituent effects influence the electronic properties and reactivity of N-(4-fluorophenyl)-4-nitroaniline?
- Methodology :
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals. The electron-withdrawing nitro and fluorine groups reduce HOMO-LUMO gaps, enhancing electrophilic reactivity .
- Hammett Constants : Quantify substituent effects using σₚ values (F: +0.06, NO₂: +1.27). The meta-nitro group directs further substitution to the para position .
- Experimental Validation : Compare reaction rates with analogs (e.g., N-(4-chlorophenyl)-4-nitroaniline) to assess electronic contributions .
Q. What insights can crystallography provide about the molecular packing and non-covalent interactions in N-(4-fluorophenyl)-4-nitroaniline?
- Methodology :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in DCM/hexane. Key parameters: space group P2₁/c, unit cell dimensions (e.g., a = 13.291 Å, b = 29.117 Å, c = 8.279 Å, β = 91.457°) .
- Intermolecular Interactions : Analyze hydrogen bonds (N–H⋯O) between nitro groups and adjacent aromatic rings. Fluorine’s van der Waals radius influences packing density .
- Thermal Analysis : Correlate melting point (332–333 K) with crystal lattice stability .
Q. How can N-(4-fluorophenyl)-4-nitroaniline serve as a precursor for bioactive compounds?
- Methodology :
- Functionalization : Reduce the nitro group to an amine (H₂/Pd-C in ethanol) for coupling with acyl chlorides or sulfonating agents .
- Biological Screening : Derivatives (e.g., N-(4-fluorophenyl)-4-aminobenzamide) exhibit antimicrobial activity. Test against Gram-positive bacteria (MIC assays) .
- Structure-Activity Relationship (SAR) : Modify the fluorophenyl moiety to assess impact on bioactivity (e.g., replace F with Cl or CF₃) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points or spectral data for N-(4-fluorophenyl)-4-nitroaniline derivatives?
- Methodology :
- Reproducibility : Cross-validate synthesis protocols (e.g., solvent purity, heating rates). For example, slow cooling during recrystallization yields higher-purity crystals with consistent mp .
- Spectroscopic Cross-Check : Compare NMR chemical shifts across solvents (CDCl₃ vs. DMSO-d₆). Paramagnetic impurities in DMSO can skew aromatic proton shifts .
- Literature Survey : Prioritize peer-reviewed journals (e.g., Acta Crystallographica) over vendor catalogs for reliable data .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
